molecular formula C20H19BrFNO3 B12478159 1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine

1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12478159
M. Wt: 420.3 g/mol
InChI Key: UBYPKHGLPMPPBF-UHFFFAOYSA-N
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Description

1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is a complex organic compound that features a combination of bromine, fluorine, methoxy, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a suitable precursor, followed by the introduction of the fluorobenzyl and methoxy groups. The final step involves the attachment of the furan-2-ylmethyl group to the methanamine backbone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substituents.

    4-(4-Bromo-2-fluorobenzyl)morpholine: Shares the bromofluorobenzyl group but differs in the overall structure.

    4-Fluorobromobenzene: Another related compound with both bromine and fluorine atoms on the benzene ring.

Uniqueness

1-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19BrFNO3

Molecular Weight

420.3 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C20H19BrFNO3/c1-24-19-10-15(11-23-12-17-3-2-8-25-17)9-18(21)20(19)26-13-14-4-6-16(22)7-5-14/h2-10,23H,11-13H2,1H3

InChI Key

UBYPKHGLPMPPBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OCC3=CC=C(C=C3)F

Origin of Product

United States

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